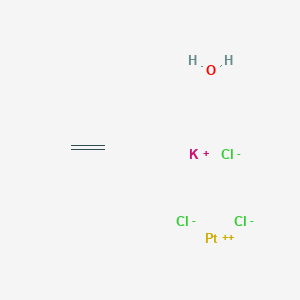

2,2,2-Trichloroethylene platinum(II)

Description

Properties

CAS No. |

123334-22-5 |

|---|---|

Molecular Formula |

C2H6Cl3KOPt |

Molecular Weight |

386.6 g/mol |

IUPAC Name |

potassium;ethene;trichloroplatinum(1-);hydrate |

InChI |

InChI=1S/C2H4.3ClH.K.H2O.Pt/c1-2;;;;;;/h1-2H2;3*1H;;1H2;/q;;;;+1;;+2/p-3 |

InChI Key |

DCEGWIMEFFONKJ-UHFFFAOYSA-K |

SMILES |

C=C.O.[Cl-].[Cl-].[Cl-].[K+].[Pt+2] |

Canonical SMILES |

C=C.O.Cl[Pt-](Cl)Cl.[K+] |

Synonyms |

2,2,2-TCE-platinum 2,2,2-trichloroethylene platinum(II) |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2,2,2-Trichloroethylene Platinum(II) Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2,2-trichloroethylene platinum(II) complexes. While specific experimental data for this particular complex is scarce in publicly available literature, this document outlines generalized, robust methodologies and expected characterization outcomes based on well-established principles for platinum-olefin complexes, such as the closely related Zeise's salt.

Synthesis of Potassium Trichloro(2,2,2-trichloroethylene)platinate(II)

The synthesis of potassium trichloro(2,2,2-trichloroethylene)platinate(II) is expected to follow the general synthetic route for Zeise's salt and its analogs, which involves the reaction of potassium tetrachloroplatinate(II) with the corresponding olefin.

General Reaction Scheme

The fundamental reaction involves the displacement of one chloride ligand from the square planar [PtCl₄]²⁻ anion by the 2,2,2-trichloroethylene ligand.

Reaction:

K₂[PtCl₄] + C₂HCl₃ → K[PtCl₃(C₂HCl₃)] + KCl

Experimental Protocol

This protocol is a generalized procedure and may require optimization for the specific synthesis of the 2,2,2-trichloroethylene complex.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

2,2,2-Trichloroethylene (C₂HCl₃)

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Ethanol

-

Diethyl ether

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation of the Platinum Precursor Solution: Dissolve a specific molar equivalent of potassium tetrachloroplatinate(II) in a minimal amount of dilute hydrochloric acid. This is done to suppress the formation of aqua complexes.

-

Reaction with Olefin: To the stirred solution of K₂[PtCl₄], add a molar excess of 2,2,2-trichloroethylene. The reaction is typically carried out under an inert atmosphere to prevent side reactions.

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by observing the color change of the solution. For less reactive olefins, gentle heating may be required.

-

Isolation of the Product: The product, potassium trichloro(2,2,2-trichloroethylene)platinate(II), is typically less soluble than the starting material and will precipitate from the solution. The precipitation can be enhanced by the slow addition of ethanol.

-

Purification: The crude product is collected by filtration, washed with small portions of cold ethanol and then diethyl ether to remove any unreacted olefin and other organic impurities.

-

Drying: The final product is dried under vacuum.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of potassium trichloro(2,2,2-trichloroethylene)platinate(II).

Characterization of 2,2,2-Trichloroethylene Platinum(II) Complexes

A thorough characterization is essential to confirm the identity and purity of the synthesized complex. The primary techniques employed for this class of compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of platinum-olefin complexes in solution. ¹H, ¹³C, and ¹⁹⁵Pt NMR are all informative.

-

¹H NMR: The proton on the trichloroethylene ligand is expected to show a downfield shift upon coordination to the platinum center compared to the free ligand. The presence of platinum satellites due to coupling with the ¹⁹⁵Pt nucleus (I=1/2, 33.8% natural abundance) is a definitive indication of coordination.

-

¹³C NMR: The two carbon atoms of the trichloroethylene ligand will also exhibit shifts upon coordination. The magnitude of the shift provides insight into the nature of the platinum-olefin bond. Coupling to the ¹⁹⁵Pt nucleus will also be observed.

-

¹⁹⁵Pt NMR: This is a highly sensitive probe of the electronic environment around the platinum atom. The chemical shift for a Pt(II)-olefin complex is expected to be in a characteristic region. The chemical shifts of ¹⁹⁵Pt nuclei span a very large range of over 13000 ppm.[1]

Table 1: Expected NMR Data for K[PtCl₃(C₂HCl₃)]

| Nucleus | Free Ligand (C₂HCl₃) Chemical Shift (ppm) | Coordinated Ligand Chemical Shift (ppm) | ¹J(Pt-X) or ²J(Pt-X) (Hz) |

| ¹H | ~6.47 | Data not available in searched literature | Data not available in searched literature |

| ¹³C | ~123, ~126 | Data not available in searched literature | Data not available in searched literature |

| ¹⁹⁵Pt | N/A | Data not available in searched literature | N/A |

Note: Free ligand ¹H NMR chemical shift is an approximate value.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall geometry of the complex. Platinum(II) complexes typically adopt a square planar geometry.[2]

Expected Structural Features:

-

The platinum atom will be at the center of a square plane.

-

Three chloride ions and the midpoint of the C=C bond of the trichloroethylene ligand will occupy the four coordination sites.

-

The C=C bond of the coordinated trichloroethylene is expected to be slightly longer than in the free olefin due to back-bonding from the platinum d-orbitals into the π* orbital of the alkene.

-

The C-Cl bonds may exhibit slight distortions from the plane of the double bond.

Table 2: Expected Crystallographic Data for K[PtCl₃(C₂HCl₃)]

| Parameter | Expected Value/Range |

| Crystal System | Data not available in searched literature |

| Space Group | Data not available in searched literature |

| Unit Cell Dimensions | Data not available in searched literature |

| Pt-Cl Bond Lengths | ~2.30 - 2.35 Å |

| Pt-C Bond Lengths | ~2.10 - 2.20 Å |

| C=C Bond Length | > 1.34 Å (free C₂HCl₃) |

| Coordination Geometry | Square Planar |

Molecular Structure and Bonding Diagram

The bonding in platinum-olefin complexes is described by the Dewar-Chatt-Duncanson model, which involves a σ-donation from the olefin's π-orbital to an empty d-orbital on the platinum and a π-back-donation from a filled platinum d-orbital to the olefin's π*-antibonding orbital.

Caption: Schematic of the Dewar-Chatt-Duncanson model for the bonding in a platinum-olefin complex.

Conclusion

The synthesis and characterization of 2,2,2-trichloroethylene platinum(II) complexes, while not extensively documented, can be approached with confidence using established methodologies for related platinum-olefin compounds. The protocols and characterization techniques outlined in this guide provide a solid framework for researchers in organometallic chemistry and drug development. Further research is warranted to isolate and fully characterize this specific complex to determine its unique properties and potential applications.

References

An In-depth Technical Guide on the Electronic Properties of 2,2,2-Trichloroethylene Platinum(II)

Disclaimer: Direct experimental and computational data for 2,2,2-trichloroethylene platinum(II) (CAS 16405-35-9) are scarce in the current body of scientific literature. This guide will, therefore, present the fundamental principles governing the electronic properties of platinum(II)-olefin complexes, using the well-characterized and historically significant Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, as a primary model system. The influence of chloro-substitution on the ethylene ligand will be discussed based on established theoretical frameworks.

Introduction

Platinum(II) complexes containing olefin ligands are a cornerstone of organometallic chemistry, exhibiting unique bonding characteristics that influence their reactivity and electronic properties.[1] The compound 2,2,2-trichloroethylene platinum(II) is a member of this class, where the electronic nature of the platinum center is modulated by the presence of an electron-deficient trichloroethylene ligand. Understanding these electronic properties is crucial for researchers in catalysis, materials science, and drug development, where platinum complexes find diverse applications.

This technical guide provides a comprehensive overview of the theoretical models used to describe the bonding in such complexes, presents key structural and spectroscopic data from analogous compounds, details common experimental and computational protocols, and utilizes visualizations to clarify complex relationships.

Theoretical Framework: The Dewar-Chatt-Duncanson Model

The electronic structure of platinum(II)-olefin complexes is best described by the Dewar-Chatt-Duncanson model.[2][3][4] This model delineates a synergistic bonding mechanism involving two primary components:

-

σ-Donation: The filled π-orbital of the olefin donates electron density to an empty d-orbital on the platinum(II) center. This forms a sigma bond between the ligand and the metal.

-

π-Backbonding: A filled d-orbital on the platinum(II) center donates electron density back into the empty π* (antibonding) orbital of the olefin.

These interactions lead to a net strengthening of the metal-olefin bond. A significant consequence of π-backbonding is the weakening of the carbon-carbon double bond in the coordinated olefin, resulting in an elongation of the C=C bond and a decrease in its vibrational frequency compared to the free olefin.[2][3]

The presence of electron-withdrawing substituents, such as the three chlorine atoms in trichloroethylene, is expected to lower the energy of the olefin's π* orbital. This makes the olefin a better π-acceptor, thereby strengthening the π-backbonding component of the metal-ligand bond. This, in turn, would lead to a more pronounced lengthening of the C=C bond and a greater reduction in its stretching frequency.

Data Presentation: Zeise's Salt as a Model System

In the absence of specific data for 2,2,2-trichloroethylene platinum(II), we present data for Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, as a representative platinum(II)-olefin complex.

Structural Data

X-ray and neutron diffraction studies of Zeise's salt have provided precise measurements of its molecular geometry. The platinum atom adopts a square planar coordination, with the ethylene ligand positioned perpendicular to this plane.[1]

| Parameter | Value (pm) | Reference |

| Pt-Cl (trans to C₂H₄) | 234.0 | [1] |

| Pt-Cl (cis to C₂H₄) | ~230.0 | [1] |

| C=C | 137.5 | [2] |

| Free C₂H₄ C=C | 133.0 | [2] |

Table 1: Selected bond lengths for the anion of Zeise's salt, [PtCl₃(C₂H₄)]⁻. The elongation of the C=C bond upon coordination is a key feature.

Spectroscopic Data

Spectroscopic techniques are invaluable for probing the electronic structure and bonding in these complexes. Infrared (IR) spectroscopy is particularly useful for observing the change in the C=C bond strength upon coordination.

| Vibration | Wavenumber (cm⁻¹) | Note |

| Coordinated C=C stretch | ~1520 | Lower than free ethylene (~1623 cm⁻¹) |

| Pt-C₂H₄ stretch | ~405 | Represents the metal-ligand bond vibration |

| Pt-Cl stretch (trans) | ~290 | Weaker than the cis Pt-Cl bonds |

| Pt-Cl stretch (cis) | ~330-340 | Stronger due to the trans influence of ethylene |

Table 2: Key vibrational frequencies for Zeise's salt. The shift in the C=C stretching frequency is direct evidence of π-backbonding.

Experimental Protocols

The synthesis and characterization of platinum(II)-olefin complexes follow established organometallic chemistry procedures.

Synthesis

A general method for the synthesis of complexes like Zeise's salt involves the reaction of a platinum(II) salt, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), with the desired olefin in a suitable solvent.[1]

-

Preparation of Starting Material: K₂PtCl₄ is dissolved in an aqueous solution, often with a small amount of HCl to prevent the formation of platinum hydroxides.

-

Introduction of Olefin: The olefin (e.g., ethylene gas) is bubbled through the solution. For liquid olefins like trichloroethylene, it would be added directly to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours to days. The progress can be monitored by color change.

-

Isolation and Purification: The product, often a crystalline solid, is isolated by filtration. Recrystallization from a suitable solvent system (e.g., dilute HCl) is performed to obtain pure crystals.

Characterization Techniques

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, providing precise bond lengths and angles. Crystals are mounted on a diffractometer, and the diffraction pattern is analyzed to solve and refine the crystal structure.

-

Infrared (IR) Spectroscopy: IR spectra are recorded to identify key vibrational modes. The position of the C=C stretching vibration provides insight into the extent of π-backbonding.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR are powerful tools for confirming the structure in solution. ¹⁹⁵Pt NMR is particularly sensitive to the coordination environment of the platinum center.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, such as d-d transitions and charge-transfer bands.

Computational Methodologies

Density Functional Theory (DFT) is the most common computational method for investigating the electronic structure and bonding of transition metal complexes.

Typical DFT Protocol

-

Model Building: A molecular model of the complex is constructed.

-

Geometry Optimization: The geometry of the model is optimized to find the lowest energy structure. This provides theoretical bond lengths and angles.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compare with experimental IR data.

-

Electronic Structure Analysis: The molecular orbitals are analyzed to understand the bonding in terms of the Dewar-Chatt-Duncanson model. Techniques like Natural Bond Orbital (NBO) analysis can quantify the σ-donation and π-backbonding contributions.

For platinum complexes, it is crucial to use a computational approach that accounts for relativistic effects. Common choices include:

-

Functionals: Hybrid functionals like PBE0 or B3LYP are often employed.

-

Basis Sets: A double- or triple-zeta quality basis set is typically used for the light atoms (C, H, Cl), while an effective core potential (ECP) and a corresponding basis set are used for the platinum atom to incorporate relativistic effects.

Conclusion

While specific experimental data for 2,2,2-trichloroethylene platinum(II) remains elusive, a strong theoretical framework allows for a detailed prediction of its electronic properties. Based on the Dewar-Chatt-Duncanson model, the electron-withdrawing nature of the three chlorine atoms on the ethylene ligand is expected to enhance the π-acceptor character of the olefin. This would result in stronger π-backbonding from the platinum(II) center compared to what is observed in Zeise's salt. Consequently, one would anticipate a longer C=C bond and a lower C=C stretching frequency in the IR spectrum for the trichloroethylene complex.

This guide provides the foundational knowledge and methodologies for researchers interested in this and related platinum(II)-olefin complexes. The clear need for further experimental and computational studies on 2,2,2-trichloroethylene platinum(II) represents an open area for future research, which would provide valuable data to further refine our understanding of bonding and reactivity in this important class of organometallic compounds.

References

An In-depth Technical Guide on the Solubility and Stability of 2,2,2-Trichloroethylene Platinum(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,2,2-Trichloroethylene platinum(II), more commonly known as Zeise's salt, with the chemical formula K[PtCl₃(C₂H₄)]·H₂O. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties and potential applications of this foundational organometallic compound and its derivatives.

Introduction

Discovered in 1827 by William Christopher Zeise, Zeise's salt holds a significant place in the history of chemistry as the first synthesized organometallic compound. It features an ethylene molecule coordinated to a platinum(II) center.[1][2][3] While its primary applications have been in catalysis and materials science, there is emerging interest in its derivatization for potential therapeutic uses.[4][5] Understanding the fundamental solubility and stability characteristics of the parent compound is crucial for the development of more stable and biologically active analogues.

Physicochemical Properties

2,2,2-Trichloroethylene platinum(II) is a yellow, air-stable crystalline solid.[3] It is recognized as a potassium salt hydrate. The platinum atom in the anion adopts a square planar geometry.[6][7][8]

Table 1: Physical and Chemical Properties of 2,2,2-Trichloroethylene Platinum(II) Hydrate

| Property | Value | References |

| CAS Number | 16405-35-9 | [3] |

| Molecular Formula | C₂H₆Cl₃KOPt | [3] |

| Molar Mass | 386.60 g·mol⁻¹ | [3] |

| Appearance | Yellow crystals | [3] |

| Melting Point | 220 °C (decomposes) | [3] |

| Density | 2.88 g/mL at 25 °C | |

| Storage Temperature | 2-8°C |

Solubility Profile

2,2,2-Trichloroethylene platinum(II) is generally soluble in polar solvents and insoluble in non-polar organic solvents. Quantitative solubility data is not widely available in recent literature, likely due to the compound's instability in solution.

Table 2: Qualitative Solubility of 2,2,2-Trichloroethylene Platinum(II)

| Solvent | Solubility | References |

| Water | Soluble | [9] |

| Ethanol | Soluble | [9] |

| Methanol | Soluble | |

| Acetone | Soluble | [9] |

| Dimethyl Sulfoxide (DMSO) | Soluble (with decomposition) | [1][10] |

| Ether | Insoluble | [9] |

| Hydrocarbons | Insoluble | [9] |

Stability Profile

The stability of 2,2,2-Trichloroethylene platinum(II) is a critical factor limiting its direct application, particularly in biological systems. It is known to be sensitive to its environment, including the solvent, light, and temperature.

Table 3: Stability Characteristics of 2,2,2-Trichloroethylene Platinum(II)

| Condition | Observation | References |

| Aqueous Solution | Unstable; undergoes rapid aquation followed by an internal redox reaction to form acetaldehyde and platinum(0) within minutes. | [1][10] |

| Dimethyl Sulfoxide (DMSO) | Unstable; rapid decomposition with the release of ethylene gas and formation of [PtCl₃(DMSO)]⁻. | [1][10] |

| Light | Sensitive; should be protected from light during storage and handling. | [9] |

| Hygroscopicity | Hygroscopic; should be stored in a desiccator. | [9] |

| Thermal | Decomposes at its melting point of 220 °C. Kinetic studies on its thermal dehydration and decomposition have been performed. | [3][11] |

Biological Activity and Relevance to Drug Development

While 2,2,2-Trichloroethylene platinum(II) itself exhibits no significant cytotoxicity against tumor cells, which is largely attributed to its rapid degradation in cell culture media, its core structure serves as a scaffold for the development of novel platinum-based therapeutic agents.[1][12] By modifying the ethylene ligand, researchers have successfully synthesized more stable derivatives with promising biological activities.

These derivatives have shown:

-

Increased Stability: Replacing the ethylene with larger, functionalized alkenes enhances the stability of the platinum complex in aqueous solutions.[1][10]

-

Cytotoxicity: Certain derivatives exhibit growth-inhibitory effects against cancer cell lines, such as colon (HT-29) and breast (MCF-7) cancer cells.[12][13]

-

Enzyme Inhibition: Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, suggesting a potential anti-inflammatory and anti-cancer mechanism.[2][12]

-

Interaction with Biomolecules: The platinum center in these complexes can coordinate with biologically relevant molecules such as amino acids (e.g., alanine) and nucleotides (e.g., 5'-GMP), indicating the potential for interaction with proteins and DNA.[1][4]

Experimental Protocols

Synthesis of 2,2,2-Trichloroethylene Platinum(II) (Zeise's Salt)

A common and efficient method for the synthesis of Zeise's salt involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with ethylene gas.[3][14]

Protocol:

-

Dissolve K₂[PtCl₄] in an appropriate solvent, such as a mixture of water, ethanol, and concentrated hydrochloric acid.

-

Bubble ethylene gas through the solution. The reaction can be accelerated with a catalytic amount of SnCl₂ or by using microwave heating.[14]

-

Upon reaction, the solution will change color, and the product, K[PtCl₃(C₂H₄)]·H₂O, will crystallize out of the solution upon cooling or evaporation of the solvent.

-

Collect the yellow crystals by filtration, wash with a non-polar solvent (e.g., ether), and dry in vacuo.[3]

General Protocol for Assessing Complex Stability by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique to monitor the stability of platinum complexes over time.

Protocol:

-

Sample Preparation: Prepare a stock solution of the platinum complex in a suitable solvent (e.g., a mixture of methanol and water).

-

Incubation: Dilute the stock solution in the desired test medium (e.g., phosphate-buffered saline at a specific pH) and incubate at a controlled temperature (e.g., 37 °C).

-

Time-Point Sampling: At various time intervals, withdraw aliquots of the sample.

-

HPLC Analysis: Inject the aliquots into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV-Vis detector.

-

Data Analysis: Monitor the decrease in the peak area of the parent compound over time to determine its degradation kinetics. The appearance of new peaks can indicate the formation of degradation products.

General Protocol for Assessing Complex Stability by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹⁵Pt NMR, provides detailed structural information about the complex and its degradation products in solution.

Protocol:

-

Sample Preparation: Dissolve a sample of the platinum complex in a deuterated solvent (e.g., D₂O, methanol-d₄, or DMSO-d₆) in an NMR tube.

-

Initial Spectrum: Acquire an initial NMR spectrum to serve as a baseline (t=0).

-

Time-Course Monitoring: Acquire subsequent NMR spectra at regular intervals while maintaining the sample at a constant temperature.

-

Spectral Analysis: Analyze the changes in the chemical shifts and integrals of the peaks corresponding to the parent complex and any new species that appear over time to elucidate the degradation pathway and kinetics.

Visualizations

Logical Workflow: Synthesis and Derivatization for Biological Evaluation

Caption: Synthesis of Zeise's Salt and its derivatization for biological evaluation.

Decomposition Pathways of Zeise's Salt

Caption: Decomposition pathways of Zeise's Salt in different media.

Conclusion

2,2,2-Trichloroethylene platinum(II), or Zeise's salt, is a compound of immense historical and chemical importance. While its inherent instability in solution, particularly in aqueous media, precludes its direct use in many applications, including drug development, it remains a valuable starting material and a model for understanding platinum-alkene interactions. The knowledge of its solubility and stability characteristics is fundamental for the rational design of more robust and biologically active platinum(II) complexes. Future research in this area will likely continue to focus on the synthesis and evaluation of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles for potential therapeutic applications.

References

- 1. Synthesis and Biological Evaluation of Zeise’s Salt Derivatives with Acetylsalicylic Acid Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zeise's salt - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. The impact of whole human blood on the kinetic inertness of platinum(iv) prodrugs – an HPLC-ICP-MS study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. wjpmr.com [wjpmr.com]

- 8. brainly.in [brainly.in]

- 9. researchgate.net [researchgate.net]

- 10. Development of Cytotoxic GW7604-Zeise’s Salt Conjugates as Multitarget Compounds with Selectivity for Estrogen Receptor- Positive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural characterization of surface immobilized platinum hydrides by sensitivity-enhanced 195 Pt solid state NMR spectroscopy and DFT calculations ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06450J [pubs.rsc.org]

- 12. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and Validation of Liquid Chromatography-Based Methods to Assess the Lipophilicity of Cytotoxic Platinum(IV) Complexes [mdpi.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2,2,2-Trichloroethylene Platinum(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 2,2,2-Trichloroethylene platinum(II), a coordination complex of significant interest in organometallic chemistry and potentially in drug development. This document details the experimental protocols for its synthesis and characterization by various spectroscopic techniques, presents expected quantitative data in structured tables, and visualizes key experimental workflows and bonding models using Graphviz diagrams.

Introduction

2,2,2-Trichloroethylene platinum(II), systematically named potassium trichloro(η²-trichloroethene)platinate(II), is a platinum(II) olefin complex analogous to the historically significant Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O[1]. In this complex, the trichloroethylene molecule coordinates to the platinum(II) center through its carbon-carbon double bond. The stability and reactivity of such complexes are governed by the Dewar-Chatt-Duncanson model, which describes the synergistic σ-donation from the olefin's π-orbital to a vacant d-orbital on the metal and π-back-donation from a filled metal d-orbital to the olefin's π* antibonding orbital.

The spectroscopic characterization of this compound is crucial for confirming its synthesis, understanding its electronic structure, and elucidating its bonding characteristics. This guide covers the primary spectroscopic methods employed for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Experimental Protocols

Synthesis of Potassium Trichloro(2,2,2-trichloroethylene)platinate(II)

A general method for the synthesis of Zeise's salt analogues can be adapted for the preparation of the title compound[2].

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

2,2,2-Trichloroethylene (C₂HCl₃)

-

Ethanol, anhydrous

-

Hydrochloric acid, concentrated

-

Deionized water

-

Argon or Nitrogen gas

Procedure:

-

In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve a specific amount of potassium tetrachloroplatinate(II) in a minimal amount of deionized water.

-

Add a solution of concentrated hydrochloric acid in ethanol.

-

To this solution, add a slight excess of 2,2,2-trichloroethylene.

-

Stir the reaction mixture at room temperature for several days or gently heat to accelerate the reaction, monitoring the color change.

-

Reduce the volume of the solvent under vacuum to induce crystallization.

-

Collect the resulting crystals by filtration, wash with a small amount of cold ethanol and then diethyl ether.

-

Dry the product in a desiccator. The product should be stored protected from light and moisture[2].

Spectroscopic Characterization

The following are generalized protocols for the spectroscopic analysis of the synthesized complex.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the complex in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Experiments:

-

¹H NMR: To observe the chemical shift of the vinylic proton of the coordinated trichloroethylene.

-

¹³C NMR: To determine the chemical shifts of the olefinic carbons and observe the effect of coordination.

-

¹⁹⁵Pt NMR: To directly probe the platinum nucleus, which is highly sensitive to its chemical environment[3].

-

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the complex or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹. Of particular interest are the C=C stretching vibration of the coordinated trichloroethylene and the Pt-Cl and Pt-C stretching vibrations, which typically appear in the far-IR region.

2.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., water, ethanol, or dichloromethane) in a quartz cuvette.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Analysis: Record the absorption spectrum over a range of approximately 200-800 nm.

2.2.4. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve the complex in a suitable solvent for the ionization technique.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used for such complexes.

-

Analysis: Obtain the mass spectrum to confirm the molecular weight of the complex anion. The characteristic isotopic pattern of platinum (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, etc.) should be observed[2].

Data Presentation and Interpretation

The following tables summarize the expected spectroscopic data for 2,2,2-trichloroethylene and its platinum(II) complex.

NMR Spectroscopy Data

| Nucleus | Free Trichloroethylene (Expected) | Coordinated Trichloroethylene (Expected) | Information Gained |

| ¹H | ~6.3-6.5 ppm (singlet)[4] | Downfield shift (coord. shift) | Confirmation of coordination, change in electronic environment of the proton. |

| ¹³C | ~120-130 ppm | Significant upfield shift | Confirmation of π-coordination, estimation of the extent of back-bonding. |

| ¹⁹⁵Pt | N/A | Wide range, sensitive to ligands | Confirmation of Pt(II) oxidation state, information on the coordination sphere. |

IR Spectroscopy Data

| Vibrational Mode | Free Trichloroethylene (cm⁻¹) | Coordinated Trichloroethylene (Expected, cm⁻¹) | Information Gained |

| ν(C=C) | ~1590 | 1450 - 1550 (weakened and lowered frequency) | Confirmation of C=C bond coordination and weakening due to back-donation into π* orbitals. |

| ν(Pt-Cl) | N/A | 300 - 360 | Information on the cis/trans geometry of related complexes[5]. |

| ν(Pt-C) | N/A | 400 - 500 | Direct evidence of the platinum-olefin bond. |

UV-Vis Spectroscopy Data

| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Ligand-Centered (π → π) | 200 - 300 | High (>10,000) | Transitions within the trichloroethylene ligand. |

| Metal-to-Ligand Charge Transfer (MLCT) | 300 - 450 | Moderate (1,000 - 10,000) | d(Pt) → π(C₂HCl₃) transitions[5]. |

| d-d Transitions | 400 - 600 | Low (<1,000) | Laporte-forbidden transitions between platinum d-orbitals. |

Mass Spectrometry Data

| Ion | Expected m/z | Key Feature | Information Gained |

| [PtCl₃(C₂HCl₃)]⁻ | ~435 (for ¹⁹⁵Pt, ³⁵Cl) | Characteristic platinum isotopic pattern | Confirmation of the molecular formula and mass of the complex anion. |

Bonding and Molecular Structure

The bonding in 2,2,2-Trichloroethylene platinum(II) is best described by the Dewar-Chatt-Duncanson model. This involves a synergistic interaction where the filled π-orbital of the trichloroethylene donates electron density to a vacant d-orbital of the platinum(II) center (σ-donation), and simultaneously, a filled d-orbital of the platinum back-donates electron density into the empty π* antibonding orbital of the trichloroethylene (π-back-donation). This back-donation is responsible for the observed decrease in the C=C stretching frequency in the IR spectrum and the upfield shift of the carbon signals in the ¹³C NMR spectrum.

Conclusion

The spectroscopic analysis of 2,2,2-Trichloroethylene platinum(II) provides a comprehensive picture of its structure and bonding. Through a combination of NMR, IR, UV-Vis, and Mass Spectrometry, researchers can confirm the successful synthesis of the complex and gain valuable insights into the nature of the platinum-olefin interaction. The methodologies and expected data presented in this guide serve as a valuable resource for scientists working with this and related platinum(II) complexes.

References

- 1. POTASSIUM TRICHLORO(ETHYLENE)PLATINATE (II) MONOHYDRATE | 12012-50-9 [amp.chemicalbook.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. TRICHLOROETHYLENE [sdfine.com]

- 5. Luminescent platinum(II) complexes. Electronic spectroscopy of platinum(II) complexes of 2,2′:6′,2″-terpyridine (terpy) and p-substituted phenylterpyridines and crystal structure of [Pt(terpy)CI][CF3SO3] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Initial Reactivity Studies of 2,2,2-Trichloroethylene with Platinum(II): A Technical Guide

This technical guide provides an in-depth overview of the initial reactivity studies involving 2,2,2-trichloroethylene (TCE) and platinum(II) complexes. The content is tailored for researchers, scientists, and professionals in drug development and materials science, focusing on the fundamental coordination chemistry, experimental methodologies, and catalytic applications of these interactions.

Introduction to Platinum(II)-Alkene Complexes

Platinum(II) complexes are of significant interest in organometallic chemistry and catalysis due to their versatile reactivity. A cornerstone of this field is the ability of Pt(II) to form stable complexes with olefins. The first of such compounds to be synthesized and characterized was Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, which features an ethylene molecule coordinated to a platinum center.[1] The bonding in these complexes is described by the Dewar-Chatt-Duncanson model, which involves a synergic process of electron donation from the filled π-orbital of the alkene to an empty d-orbital of the platinum, and back-donation of electrons from a filled d-orbital of the metal into the empty π*-antibonding orbital of the alkene.[2] This interaction leads to a decrease in the bond order of the alkene's C=C bond and a rehybridization of the carbon atoms from sp² towards sp³.[2]

The reactivity of platinum(II) with substituted alkenes, such as 2,2,2-trichloroethylene, is of particular interest for applications in catalysis, including hydrogenation and hydrodechlorination, which are crucial for the remediation of halogenated organic pollutants.[3][4] The electron-withdrawing chloro-substituents on TCE are expected to influence its coordination and subsequent reactivity with platinum(II) centers.

Synthesis of Platinum(II) Precursors

The study of Pt(II) reactivity often begins with well-defined precursor complexes. The most common starting material for the synthesis of platinum-olefin complexes is potassium tetrachloroplatinate(II) (K₂[PtCl₄]).[5][6] This salt is a versatile precursor for a wide range of platinum(II) compounds through ligand substitution reactions.[7][8]

Experimental Protocol: Synthesis of Zeise's Salt (K[PtCl₃(C₂H₄)]·H₂O)

A common analogue and precursor for studying platinum-alkene interactions is Zeise's Salt. Its synthesis provides a foundational experimental workflow.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Tin(II) chloride (SnCl₂) (as catalyst)

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Diethyl ether

-

Ethylene gas

Procedure:

-

A solution of K₂[PtCl₄] is prepared in aqueous hydrochloric acid.

-

Ethylene gas is bubbled through the solution under vigorous stirring. The reaction can also be carried out in a sealed vessel under an ethylene atmosphere.[1]

-

The reaction mixture is typically stirred for several hours to allow for the formation of the platinum-ethylene complex.

-

The resulting yellow precipitate of K[PtCl₃(C₂H₄)]·H₂O is collected by filtration.

-

The product is washed with small portions of cold ethanol and diethyl ether to remove any unreacted starting materials and byproducts.

-

The final product is dried in vacuo.[1]

A more rapid synthesis can be achieved using microwave heating of K₂[PtCl₄] and ethene in a water:ethanol:concentrated HCl mixture.[9]

Reactivity of Platinum(II) with 2,2,2-Trichloroethylene

While stable, isolable complexes of Pt(II) with 2,2,2-trichloroethylene are not as extensively documented as those with ethylene, the principles of coordination chemistry suggest that TCE can act as a ligand to a Pt(II) center. The initial interaction would involve the η²-coordination of the C=C double bond to the platinum atom. However, the primary focus of research in this area has been on the catalytic transformation of TCE mediated by platinum.

Catalytic Hydrodechlorination of Trichloroethylene

A significant area of study is the use of platinum catalysts for the hydrodechlorination of TCE, a process for the detoxification of this environmental pollutant. In these systems, a platinum catalyst, often supported on materials like titania (TiO₂) or activated carbon, facilitates the reaction of TCE with a hydrogen source, such as hydrazine or H₂ gas.[4][10][11]

Reaction: C₂HCl₃ + H₂ → C₂H₂Cl₂ + HCl (and subsequent products)

A kinetic study of the hydrodechlorination of TCE in water using a platinum-on-titania (Pt-TiO₂) catalyst and hydrazine as the reducing agent has been reported.[4] The study determined the pseudo-first-order rate constant for the overall hydrodechlorination of TCE.[4]

Experimental Protocol: Catalytic Hydrodechlorination of TCE

Materials:

-

Trichloroethylene (TCE) solution in water (e.g., 100 mg L⁻¹)

-

Platinum on titania (Pt-TiO₂) catalyst

-

Hydrazine solution

-

Inert gas (e.g., Nitrogen)

-

Column reactor

Procedure:

-

The Pt-TiO₂ catalyst is packed into a column reactor.

-

The aqueous solution of TCE and hydrazine is prepared.

-

The solution is pumped through the catalyst bed at a controlled flow rate.

-

The reaction is carried out at a specific temperature and pH.

-

Effluent samples are collected at various time points to determine the concentration of TCE and its degradation products, typically using gas chromatography.

-

The influence of experimental parameters such as flow rate, temperature, and pH on the conversion of TCE is investigated to determine the reaction kinetics.[4]

Quantitative Data

The following table summarizes kinetic data from a study on the hydrodechlorination of trichloroethylene using a platinum catalyst.

| Parameter | Value | Conditions | Reference |

| Pseudo-first-order rate constant (k) | 1 x 10⁻³ to 1 x 10⁻² s⁻¹ | Temperature: 283 to 328 K | [4] |

| Activation Energy (Ea) | ~34 kJ/mol | - | [4] |

| Effect of pH | TCE conversion increases with increasing pH | Correlates with the presence of un-ionized hydrazine | [4] |

Visualizations

Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the reactivity of platinum(II) with alkenes.

Caption: Dewar-Chatt-Duncanson model of Pt(II)-alkene bonding.

Caption: Experimental workflow for the synthesis of Zeise's Salt.

Caption: Workflow for catalytic hydrodechlorination of TCE.

Conclusion

The initial reactivity of 2,2,2-trichloroethylene with platinum(II) is primarily explored through the lens of catalytic transformations rather than the isolation of stable coordination complexes. The foundational principles of Pt(II)-alkene bonding, well-established with complexes like Zeise's salt, provide the theoretical framework for understanding these interactions. Experimental studies have demonstrated the efficacy of platinum-based catalysts in the hydrodechlorination of TCE, a process of significant environmental relevance. Future research may focus on elucidating the precise mechanisms of these catalytic cycles and developing more efficient and robust catalytic systems. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the study of organometallic chemistry and environmental catalysis.

References

- 1. Zeise's salt - Wikipedia [en.wikipedia.org]

- 2. Molecular Models of Molecular Complexes [www2.chemistry.msu.edu]

- 3. api.pageplace.de [api.pageplace.de]

- 4. Kinetic study of the hydrodechlorination of trichloroethene in water using a platinum catalyst and hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. electrodesandmore.com [electrodesandmore.com]

- 11. future4200.com [future4200.com]

In-Depth Technical Guide: Theoretical Calculations on the 2,2,2-Trichloroethylene Platinum(II) Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction to Platinum(II)-Alkene Complexes

Platinum(II) complexes containing alkene ligands, famously represented by Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, are of significant historical and practical importance in organometallic chemistry. The bonding in these complexes is described by the Dewar-Chatt-Duncanson model, which involves a synergistic interaction of σ-donation from the alkene's π-orbital to a vacant d-orbital on the platinum and π-back-donation from a filled platinum d-orbital to the alkene's π* antibonding orbital. The nature and strength of this bonding are sensitive to the substituents on the alkene, with electron-withdrawing groups, such as the chlorine atoms in 2,2,2-trichloroethylene, expected to significantly influence the geometry and stability of the complex.

Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the geometric and electronic structures of these complexes. Accurate computational models can predict key parameters such as bond lengths, bond angles, vibrational frequencies, and binding energies, providing insights that complement experimental data and guide the design of new catalysts and therapeutic agents.

Recommended Computational Methodology

For researchers undertaking theoretical calculations on 2,2,2-trichloroethylene platinum(II) structures, a systematic approach is crucial for obtaining reliable and comparable results. Based on a comprehensive evaluation of various DFT methods for platinum-containing complexes, the following protocol is recommended as a starting point for high-accuracy geometry optimizations.

Experimental Protocols: Computational Details

A robust and validated computational methodology for studying platinum(II) complexes involves the following:

-

Density Functional Theory (DFT) Functional: The PBE0 hybrid functional is recommended. This functional has demonstrated superior performance in reproducing the experimental geometries of a diverse set of platinum complexes.

-

Basis Set: For the platinum atom, a relativistic pseudopotential such as the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) should be employed to account for relativistic effects. For all other atoms (C, H, Cl), the def2-TZVP (def2-Triple Zeta Valence with Polarization) basis set is recommended for a balanced description of the electronic structure.

-

Relativistic Approximation: The Zero-Order Regular Approximation (ZORA) is advised to accurately capture the scalar relativistic effects inherent to heavy elements like platinum.

-

Solvation Model: To simulate a solution-phase environment, an implicit solvation model such as the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD) should be included.

-

Dispersion Correction: The inclusion of an empirical dispersion correction, such as Grimme's D3 or D4, is crucial to accurately model the non-covalent interactions that can influence the structure and stability of the complex.

-

Software: All calculations can be performed using a major quantum chemistry software package such as Gaussian, ORCA, or ADF.

The following diagram illustrates the recommended computational workflow for the geometry optimization and property calculation of a 2,2,2-trichloroethylene platinum(II) complex.

Data Presentation: Comparative Structural Parameters

While specific calculated data for the 2,2,2-trichloroethylene platinum(II) complex is not available in the literature, the following tables present experimental data for related platinum(II)-olefin complexes. These values can serve as a benchmark for future theoretical studies. The data is compiled from a review of platinum organometallic compounds.

Table 1: Platinum-Ligand Bond Lengths in Selected Platinum(II)-Olefin Complexes

| Complex | Pt-C (Å) (average) | Pt-Cl (trans to C=C) (Å) | Pt-Cl (cis to C=C) (Å) | C=C (Å) | Reference |

| K[PtCl₃(C₂H₄)]·H₂O (Zeise's Salt) | 2.13 | 2.340 | 2.302, 2.303 | 1.37 | [1] |

| cis-[PtCl₂((CH₂=CH-CH(CH₃))₂O)] | 2.16 | - | 2.31 | 1.42 | [1] |

| Hypothetical [PtCl₃(C₂HCl₃)]⁻ | TBD | TBD | TBD | TBD |

TBD: To Be Determined by theoretical calculation.

Experimental Protocols: Synthesis and Characterization

The synthesis of platinum(II)-alkene complexes typically involves the reaction of a Pt(II) precursor, such as K₂PtCl₄, with the desired alkene. The following is a general procedure adapted from the synthesis of related complexes.

General Synthesis of a Platinum(II)-Alkene Complex

-

Precursor Solution: A solution of potassium tetrachloroplatinate(II) (K₂PtCl₄) is prepared in an appropriate solvent, often a mixture of water and ethanol.

-

Ligand Addition: The alkene, in this case, 2,2,2-trichloroethylene, is added to the stirred solution of the platinum precursor. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing a color change in the solution.

-

Isolation: Upon completion of the reaction, the product may precipitate from the solution. The solid is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum.

-

Crystallization: Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a saturated solution of the complex or by vapor diffusion of a non-solvent into a solution of the complex.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR are powerful tools for characterizing the structure of the complex in solution.

-

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the complex, including the C=C stretching frequency, which is sensitive to the strength of the platinum-alkene bond.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure of the complex, including precise bond lengths and angles.

The logical relationship between synthesis, characterization, and theoretical validation is depicted in the following diagram.

Conclusion and Future Directions

While a detailed theoretical analysis of the 2,2,2-trichloroethylene platinum(II) structure is yet to be published, this guide provides a comprehensive framework for researchers to conduct such investigations. The recommended DFT methodology, coupled with the comparative data from related complexes, offers a solid foundation for predicting the geometric and electronic properties of this target molecule.

Future work should focus on performing high-level DFT calculations as outlined in this guide to determine the optimized geometry, vibrational frequencies, and binding energy of the 2,2,2-trichloroethylene platinum(II) complex. The results of these calculations will provide valuable insights into the influence of the electron-withdrawing chloro substituents on the platinum-alkene bond and the overall stability of the complex. This knowledge can contribute to the rational design of new platinum-based catalysts and therapeutics with tailored properties.

References

A Technical Guide to the Discovery and History of Platinum-Olefin Complexes

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the pivotal discovery, structural elucidation, and bonding theory of platinum-olefin complexes, a cornerstone of modern organometallic chemistry.

The Dawn of Organometallic Chemistry: Discovery of Zeise's Salt

The field of organometallic chemistry began with the synthesis of the first platinum-olefin complex. In the mid-1820s, William Christopher Zeise, a Danish chemist at the University of Copenhagen, was investigating the reaction of platinum(IV) chloride with boiling ethanol.[1][2] In 1827, he reported the formation of yellow, crystalline precipitates, which he named "sal kalico-platinicus inflammabilis" (inflammable potassium-platinum salt).[3] Following extensive analysis, Zeise correctly proposed in 1830 that the compound contained an ethylene (C₂H₄) fragment bonded to platinum.[1][4]

This assertion was met with considerable skepticism from the scientific community, most notably from the influential chemist Justus von Liebig. The controversy persisted for decades until Zeise's findings were decisively vindicated in 1868 when Karl Birnbaum successfully synthesized the same salt by directly reacting ethylene with platinum(II) chloride, confirming the presence of the olefin ligand.[1][5] This discovery of what is now universally known as Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, is recognized as the birth of organometallic chemistry.[2][4][6]

The Great Structural Debate and the Dewar-Chatt-Duncanson Model

While its composition was confirmed, the exact structure of Zeise's salt remained a puzzle for over a century.[3] It was not until the development of X-ray diffraction techniques in the 20th century that the molecular geometry was finally revealed.[1] These studies showed that the ethylene molecule is bound "side-on" to the platinum atom, with the C=C bond axis oriented perpendicular to the square plane formed by the platinum and the three chloride ligands.[1][4]

The nature of this unique metal-olefin bond was explained in the early 1950s by the Dewar-Chatt-Duncanson model.[3][7][8] This model proposes a synergistic combination of two main components:

-

σ-Donation: The filled π-bonding orbital of the ethylene molecule donates electron density to a vacant d-orbital on the platinum atom.[6][7][8]

-

π-Backbonding: A filled d-orbital on the platinum atom donates electron density back into the empty π* (antibonding) orbital of the ethylene molecule.[6][7][8]

These interactions weaken the carbon-carbon double bond, leading to a measurable elongation of the C-C bond distance and a rehybridization of the carbon atoms from sp² toward sp³.[6][7][8] This rehybridization is evidenced by the bending of the hydrogen atoms on the ethylene away from the platinum center.[7][8]

Figure 1: The Dewar-Chatt-Duncanson model of platinum-olefin bonding.

Experimental Protocols

Synthesis of Zeise's Salt (K[PtCl₃(C₂H₄)]·H₂O)

The modern synthesis of Zeise's salt is a significant improvement upon Zeise's original method involving ethanol. The following protocol, which utilizes ethylene gas directly, is more efficient and is the commonly accepted laboratory procedure.[4] A catalytic amount of tin(II) chloride is often used to facilitate the reaction.[1][4]

Reactants:

-

Potassium tetrachloroplatinate(II), K₂[PtCl₄]

-

Ethylene gas, C₂H₄

-

Deionized water

-

(Optional) Tin(II) chloride, SnCl₂ (catalytic amount)

Procedure:

-

Dissolve K₂[PtCl₄] in a minimal amount of warm deionized water in a suitable reaction flask equipped with a gas inlet.

-

If using a catalyst, add a small amount of SnCl₂ to the solution.

-

Slowly bubble ethylene gas through the stirred solution.

-

Maintain the reaction temperature between 50-60 °C.[9]

-

Continue bubbling ethylene through the solution for several hours. The solution will gradually change color, and a yellow precipitate will form.

-

Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

-

Collect the yellow crystalline product by vacuum filtration.

-

Wash the precipitate with a small amount of ice-cold water, followed by a small amount of cold ethanol to remove any soluble impurities.[9]

-

Dry the product in a desiccator under vacuum to yield pure K[PtCl₃(C₂H₄)]·H₂O.

References

- 1. Zeise's salt - Molecule of the Month - November 2021 (HTML version) [chm.bris.ac.uk]

- 2. sweetstudy.com [sweetstudy.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Zeise's salt - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 7. Dewar–Chatt–Duncanson model - Wikipedia [en.wikipedia.org]

- 8. Dewar-Chatt-Duncanson_model [chemeurope.com]

- 9. Well-Formatted Question Give the method of preparation for Zeise's salt .. [askfilo.com]

Methodological & Application

Unraveling the Catalytic Potential of Zeise's Salt: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The organometallic complex Potassium trichloro(ethylene)platinate(II), historically known as Zeise's salt, represents a cornerstone in the development of organometallic chemistry. While the user's initial query specified "2,2,2-Trichloroethylene platinum(II)," extensive research indicates this is a likely misnomer for the well-established and catalytically relevant ethylene-ligated platinum(II) complex. This document provides detailed application notes and protocols for the use of Zeise's salt and its derivatives in organometallic catalysis, focusing on their role in fundamental transformations relevant to organic synthesis and drug development.

Application Notes

Zeise's salt, with its unique platinum-ethylene bond, serves as a versatile precursor and catalyst in a variety of organic transformations. The reactivity of the coordinated ethylene ligand towards nucleophilic attack is a key feature, making it a valuable tool for carbon-carbon and carbon-heteroatom bond formation.

Key Catalytic Applications:

-

Hydrosilylation of Alkenes and Alkynes: Platinum complexes are renowned for their efficiency in catalyzing the addition of Si-H bonds across double and triple bonds. While more reactive platinum(0) catalysts are often employed, Zeise's salt can act as a stable precatalyst that is reduced in situ to the active catalytic species. This approach can offer advantages in terms of catalyst stability and handling.

-

Hydrofunctionalization Reactions: The electrophilic nature of the platinum(II) center in Zeise's salt can activate the ethylene ligand for attack by nucleophiles. This principle extends to the activation of other alkenes and alkynes, facilitating hydroamination, hydroalkoxylation, and hydroarylation reactions. These transformations are of significant interest in the synthesis of complex organic molecules and pharmaceutical intermediates.

-

Precursor for Other Platinum Catalysts: Zeise's salt is an excellent starting material for the synthesis of other platinum(II) and platinum(0) complexes with tailored ligand spheres. The labile ethylene ligand can be readily displaced by other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or other olefins, allowing for the generation of a wide array of catalysts with tunable steric and electronic properties.

-

Model System for Mechanistic Studies: The historical significance and relatively simple structure of Zeise's salt make it an ideal model system for studying the fundamental principles of olefin coordination, activation, and catalytic turnover at a metal center. Insights gained from studying Zeise's salt have been instrumental in understanding more complex catalytic systems, including the commercially important Wacker process for the oxidation of ethylene to acetaldehyde.

Data Presentation

While specific quantitative data for catalytic reactions using Zeise's salt as the primary catalyst are not extensively tabulated in the literature, the following table summarizes the typical reaction conditions and outcomes for the synthesis of Zeise's salt derivatives, which is a common application demonstrating its reactivity.

| Ligand (Alkene) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Propene | Ethanol | 48 | 3 | Good | [1] |

| Butene | Ethanol | 48 | 3 | Good | [1] |

| Pentene | Ethanol | 48 | 3 | Good | [1] |

| Hexene | Ethanol | 48 | 3 | Good | [1] |

Experimental Protocols

Protocol 1: General Synthesis of Zeise's Salt (Potassium trichloro(ethylene)platinate(II) hydrate)

This protocol describes a common laboratory synthesis of Zeise's salt.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Ethylene gas

-

Tin(II) chloride (SnCl₂) (catalytic amount)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve K₂[PtCl₄] in a minimal amount of warm, dilute hydrochloric acid.

-

Add a catalytic amount of SnCl₂ to the solution.

-

Bubble ethylene gas through the solution at a steady rate at room temperature.

-

Continue bubbling ethylene for several hours until the color of the solution changes from red-brown to yellow.

-

Slowly cool the reaction mixture in an ice bath to precipitate the yellow crystals of Zeise's salt.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and then diethyl ether.

-

Dry the product in a desiccator.

Safety Precautions: Platinum compounds are sensitizers and can cause allergic reactions. Handle with appropriate personal protective equipment (gloves, safety glasses). Ethylene is a flammable gas; ensure the reaction is carried out in a well-ventilated fume hood away from ignition sources.

Protocol 2: General Procedure for the Synthesis of Zeise's Salt Derivatives

This protocol is adapted from the synthesis of acetylsalicylic acid-bearing derivatives of Zeise's salt and can be generalized for the exchange of the ethylene ligand with other functionalized alkenes.[1]

Materials:

-

Zeise's salt (K[PtCl₃(C₂H₄)]·H₂O)

-

Functionalized alkene ligand (1.2 equivalents)

-

Anhydrous ethanol (degassed)

-

Argon or nitrogen atmosphere

Procedure:

-

In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1.0 equivalent of Zeise's salt in anhydrous, degassed ethanol.

-

In a separate flask, dissolve 1.2 equivalents of the desired functionalized alkene ligand in a minimal amount of anhydrous, degassed ethanol.

-

Add the ligand solution dropwise to the solution of Zeise's salt at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 48 °C) and stir for a set period (e.g., 3 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Note: The optimal temperature, reaction time, and purification method will depend on the specific alkene ligand used. The resulting organometallic compounds may be hygroscopic and sensitive to light, requiring storage in a desiccator with protection from light.[1]

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks related to the catalytic use of Zeise's salt.

Caption: Synthetic pathway for Zeise's Salt.

Caption: Ligand exchange reaction from Zeise's Salt.

Caption: Conceptual catalytic cycle involving a platinum precatalyst.

References

catalytic applications of 2,2,2-Trichloroethylene platinum(II) in hydrosilylation

Application Notes and Protocols for Platinum(II)-Catalyzed Hydrosilylation

Topic: Catalytic Applications of Platinum(II)-Olefin Complexes in Hydrosilylation

Reference Catalyst: Potassium Trichloro(ethylene)platinate(II) Hydrate (Zeise's Salt) as a representative Pt(II)-olefin complex. The synonym "2,2,2-Trichloroethylene platinum(II)" likely refers to this compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry with wide-ranging applications in the synthesis of pharmaceuticals, polymers, and advanced materials. Platinum complexes are the most effective and widely used catalysts for this transformation. This document provides detailed application notes and protocols for the use of Platinum(II) complexes, particularly Pt(II)-olefin complexes like the historically significant Zeise's Salt, in catalytic hydrosilylation. While specific literature on the use of Zeise's Salt in hydrosilylation is not abundant, its nature as a Pt(II)-olefin complex makes it a relevant precatalyst, and the principles and protocols outlined herein are applicable to its use and that of other related Pt(II) precursors.

Catalytic Mechanism: The Chalk-Harrod and Modified Chalk-Harrod Pathways

The most widely accepted mechanism for platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism.[1][2][3] A subsequent modification, the modified Chalk-Harrod mechanism, accounts for the formation of vinylsilane byproducts.[3][4]

The Chalk-Harrod mechanism involves the following key steps[1][2][3]:

-

Oxidative Addition: The Si-H bond of the hydrosilane oxidatively adds to the platinum(0) active species.

-

Olefin Coordination: The alkene coordinates to the platinum center.

-

Migratory Insertion: The coordinated alkene inserts into the Pt-H bond.

-

Reductive Elimination: The resulting alkylsilylplatinum complex undergoes reductive elimination to form the alkylsilane product and regenerate the platinum(0) catalyst.

The Modified Chalk-Harrod mechanism proposes an alternative pathway where the alkene inserts into the Pt-Si bond, which can lead to the formation of vinylsilanes.[3][4]

Data Presentation: Performance of Platinum(II) Catalysts in Hydrosilylation

The following tables summarize quantitative data from various studies on platinum-catalyzed hydrosilylation, showcasing the versatility and efficiency of these catalytic systems.

Table 1: Hydrosilylation of Alkenes with Various Silanes Catalyzed by Platinum Complexes

| Alkene | Silane | Catalyst | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Octene | Triethoxysilane | Karstedt's Catalyst | 0.001 | RT | 0.5 | >95 | [5] |

| 1-Hexene | Dimethylphenylsilane | Linear G0A/Pt | - | 50 | 1 (4th use) | ~98 | [6] |

| Styrene | 1,1,3,3-Tetramethyldisiloxane | Speier's Catalyst | - | 50 | 2 | ~80 | [6] |

| 1-Octene | Heptamethyltrisiloxane | Pt-GNP | 0.00125 | 40 | 0.5 | 100 | [7] |

| Trimethylvinylsilane | Hexamethylsiloxymethylsilane | [Pt(sal)(ppy)] | 0.25 | RT | <1 | >95 | [8][9] |

Table 2: Hydrosilylation of Alkynes with Various Silanes Catalyzed by Platinum Complexes

| Alkyne | Silane | Catalyst | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (β(E):α) | Reference |

| Phenylacetylene | Triethylsilane | Pt(0)/phosphine | - | RT | 1 | 95 | 98:2 | [10] |

| 1-Octyne | Triethylsilane | [(C4Et4)PtCl2] | 1 | RT | 1 | 99 | - | [2] |

| Diphenylacetylene | Triethylsilane | Pt catalyst | - | - | - | - | - | [2] |

| Terminal Alkynes | Triethoxysilane | Karstedt's Catalyst | - | RT | - | high | (E)-alkenylsilanes | [5][11] |

| Phenylacetylene | Triethylsilane | SC-Pt-NS | - | - | - | high | - | [12] |

Experimental Protocols

The following are representative protocols for conducting hydrosilylation reactions using a Pt(II) precatalyst.

Protocol 1: General Procedure for the Hydrosilylation of an Alkene with a Hydrosilane

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Alkene (e.g., 1-octene)

-

Hydrosilane (e.g., triethoxysilane)

-

Platinum(II) precatalyst (e.g., Zeise's Salt, K[PtCl3(C2H4)]·H2O)

-

Anhydrous, inert solvent (e.g., toluene or dichloromethane), optional

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath (if required)

Procedure:

-

Catalyst Preparation (if preparing in situ):

-

In a dry Schlenk flask under an inert atmosphere, dissolve the Pt(II) precatalyst in the chosen anhydrous solvent. The concentration is typically low, in the range of 10-100 ppm of platinum relative to the alkene.[13]

-

-

Reaction Setup:

-

To the stirred solution of the catalyst, add the alkene.

-

Slowly add the hydrosilane to the reaction mixture. A slight excess of the silane (e.g., 1.1 equivalents) is often used.

-

The reaction can often be performed neat (solvent-free), especially in industrial applications.[7]

-

-

Reaction Monitoring:

-

The reaction progress can be monitored by techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the Si-H bond.

-

Reactions are often exothermic and may proceed at room temperature. Gentle heating may be required to initiate or accelerate the reaction.[14]

-

-

Work-up and Purification:

-

Once the reaction is complete, the catalyst can sometimes be removed by filtration through a short plug of silica gel or activated carbon.

-

The solvent (if used) is removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography if necessary.

-

Protocol 2: High-Throughput Screening of Hydrosilylation Catalysts

This protocol outlines a workflow for screening multiple Pt(II) precatalysts for a specific hydrosilylation reaction.

Equipment:

-

Parallel synthesis reactor or multi-well plate

-

Automated liquid handler (optional)

-

GC-MS or LC-MS for analysis

Procedure:

-

Stock Solution Preparation:

-

Prepare stock solutions of the alkene, hydrosilane, and each Pt(II) precatalyst in an appropriate anhydrous solvent.

-

-

Reaction Array Setup:

-

In an array of reaction vials or wells under an inert atmosphere, dispense a defined amount of the alkene and hydrosilane stock solutions.

-

Add a specific volume of each catalyst stock solution to the individual reaction wells to achieve the desired catalyst loading.

-

-

Reaction and Analysis:

-

Seal the reactor and place it on a stirring/heating block at the desired temperature.

-

After a set time, quench an aliquot from each well and analyze by GC-MS or LC-MS to determine the conversion and product distribution.

-

-

Data Evaluation:

-

Compare the performance of the different catalysts based on conversion, selectivity, and turnover frequency.

-

Visualizations

Catalytic Cycle

References

- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. qualitas1998.net [qualitas1998.net]

- 7. aiche.org [aiche.org]

- 8. Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scientificspectator.com [scientificspectator.com]

- 11. Item - Triethoxysilane as a Selective Reagent in Platinum-Catalyzed Hydrosilylation Reactions - American Chemical Society - Figshare [acs.figshare.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

Application Notes and Protocols for Platinum Nanoparticle Synthesis from Organometallic Precursors

Topic: 2,2,2-Trichloroethylene platinum(II) as a Precursor for Nanoparticle Synthesis

Note on the Precursor: Extensive literature searches did not yield specific data on the use of 2,2,2-Trichloroethylene platinum(II) as a precursor for platinum nanoparticle (PtNP) synthesis. This suggests it may be a novel or less common precursor. The following application notes and protocols are based on well-documented organometallic and inorganic platinum precursors that serve as representative examples for researchers, scientists, and drug development professionals. The principles and methods described can be adapted for the investigation of new precursors like 2,2,2-Trichloroethylene platinum(II).

Introduction

Platinum nanoparticles (PtNPs) are of significant interest across various scientific and industrial fields due to their exceptional catalytic activity, biocompatibility, and unique physicochemical properties at the nanoscale.[1][2] These properties make them valuable in catalysis, nanomedicine, electronics, and sensor technology.[1][2] The synthesis of PtNPs with controlled size, shape, and surface chemistry is crucial for optimizing their performance in these applications.

Organometallic precursors offer a versatile route to high-quality PtNPs, often allowing for synthesis under milder conditions and yielding nanoparticles with clean surfaces.[2][3] This document provides an overview of the synthesis of PtNPs from a representative organometallic precursor, Platinum(II) acetylacetonate (Pt(acac)₂), and contrasts it with a common inorganic precursor, hexachloroplatinic acid (H₂PtCl₆).

Data Presentation: Comparison of Platinum Precursors

The choice of precursor significantly influences the characteristics of the resulting nanoparticles. The following table summarizes quantitative data for PtNP synthesis using different precursors and methods.

| Precursor | Synthesis Method | Reducing/Capping Agent | Particle Size (nm) | Morphology | Reference |

| Pt(acac)₂ | Thermal Decomposition | Oleylamine/Oleic acid | 2 - 6 | Spherical, Cubic | [1] |

| H₂PtCl₆ | Chemical Reduction | Sodium Borohydride (NaBH₄) | 3.0 ± 0.5 | Spherical | [4] |

| H₂PtCl₆ | Polyol Method | Ethylene Glycol | 1 - 5 | Spherical | [5] |

| K₂PtCl₄ | Sonochemical Reduction | Sodium Dodecyl Sulfate (SDS) | Not specified | Not specified | [6] |

| (NH₄)₂[PtCl₄] | Thermal Decomposition | None (direct) | Not specified | Not specified | [7] |

Experimental Protocols

Protocol 1: Synthesis of Platinum Nanoparticles via Thermal Decomposition of Platinum(II) Acetylacetonate

This protocol describes a common method for synthesizing PtNPs from an organometallic precursor in a high-boiling point solvent.

Materials:

-

Platinum(II) acetylacetonate (Pt(acac)₂)

-

Oleylamine (capping agent and solvent)

-

Oleic acid (co-stabilizer)

-

Toluene (solvent for washing)

-

Ethanol (solvent for washing)

-

Three-neck round-bottom flask

-

Heating mantle with temperature controller

-

Condenser

-

Magnetic stirrer

-

Schlenk line or inert gas (Argon or Nitrogen) supply

-

Centrifuge

Procedure:

-

Reaction Setup: In a 100 mL three-neck flask, combine Pt(acac)₂ (e.g., 0.1 mmol) and oleylamine (e.g., 20 mL).

-

Degassing: Equip the flask with a condenser and a magnetic stir bar. Connect the setup to a Schlenk line and degas the mixture by purging with an inert gas (Argon or Nitrogen) for 30 minutes at room temperature while stirring.

-

Heating and Reaction: Under a continuous inert gas flow, heat the mixture to the desired reaction temperature (e.g., 160-200 °C) using a heating mantle. The color of the solution will gradually change from light yellow to dark brown, indicating the formation of PtNPs. Maintain the reaction at this temperature for a set duration (e.g., 1-3 hours) to allow for particle growth and stabilization.

-

Cooling: After the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature.

-

Purification:

-

Add an excess of ethanol (e.g., 40 mL) to the cooled solution to precipitate the nanoparticles.

-

Centrifuge the mixture (e.g., at 8000 rpm for 10 minutes).

-

Discard the supernatant.

-

Re-disperse the nanoparticle pellet in a small amount of toluene (e.g., 5 mL).

-

Repeat the precipitation and centrifugation steps at least twice to remove excess capping agents and unreacted precursors.

-

-

Storage: After the final wash, disperse the purified PtNPs in a nonpolar solvent like toluene or hexane for storage.

Protocol 2: Synthesis of Platinum Nanoparticles via Chemical Reduction of Hexachloroplatinic Acid

This protocol details the synthesis of PtNPs from a common inorganic precursor in an aqueous solution.

Materials:

-

Hexachloroplatinic acid (H₂PtCl₆) solution

-

Sodium borohydride (NaBH₄) solution (freshly prepared)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers or flasks

Procedure:

-

Precursor Solution: Prepare a dilute aqueous solution of H₂PtCl₆ (e.g., 0.13 mM in 20 mL of deionized water) in a beaker.[4]

-

Reduction: While vigorously stirring the H₂PtCl₆ solution, rapidly add a molar excess of a freshly prepared, cold NaBH₄ solution (e.g., 10 equivalents).[4]

-